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Executive Summary

Cholangiopathies, a group of chronic liver diseases characterized by damage to the bile ducts,
represent a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor
that is a key regulator of bile acid, lipid, and glucose homeostasis, has emerged as a promising
therapeutic target. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist that
has shown considerable promise in preclinical and clinical studies for the treatment of
cholestatic liver diseases, including primary biliary cholangitis (PBC). This technical guide
provides an in-depth overview of the core data and methodologies related to the investigation
of EDP-305 in cholangiopathies, with a focus on its mechanism of action, preclinical efficacy,
and clinical trial findings.

Introduction to EDP-305

EDP-305 is a synthetic, non-steroidal FXR agonist developed by Enanta Pharmaceuticals.[1] It
Is characterized by its high potency and selectivity for the FXR receptor with minimal cross-
reactivity to other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][3]
This selectivity is a key differentiator from other FXR agonists, like obeticholic acid (OCA), and
may contribute to its distinct therapeutic profile.[2][3] EDP-305 has been designed to avoid the
formation of taurine and glycine conjugates, which are metabolites of bile acid-based FXR
agonists that may be associated with off-target effects.[1]
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Mechanism of Action: FXR Agonism in
Cholangiopathies

The therapeutic potential of EDP-305 in cholangiopathies stems from its activation of the
farnesoid X receptor (FXR). FXR is highly expressed in the liver and intestine and plays a
central role in maintaining bile acid homeostasis.[4]

Signaling Pathway of FXR Activation:
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Figure 1: Simplified signaling pathway of EDP-305 as an FXR agonist.

Activation of FXR by EDP-305 in the intestine leads to the induction of Fibroblast Growth
Factor 19 (FGF19), which then travels to the liver.[5] In hepatocytes, FGF19 binds to its
receptor complex (FGFR4/(3-Klotho) and, along with direct FXR activation by EDP-305,
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upregulates the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the expression of
Cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting enzyme in bile acid synthesis.[5] This
dual mechanism leads to a potent reduction in the overall bile acid pool. Furthermore, hepatic
FXR activation upregulates the Bile Salt Export Pump (BSEP), promoting the excretion of bile
acids from hepatocytes into the bile canaliculi.[4]

Preclinical Evidence in Cholangiopathy Models

The efficacy of EDP-305 has been rigorously evaluated in murine models of biliary fibrosis that
mimic key aspects of human cholangiopathies.

BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

The BALB/c.Mdr2-/- mouse model is characterized by a genetic defect that leads to
progressive biliary fibrosis, portal hypertension, and mimics features of primary sclerosing
cholangitis (PSC).[2][3]

Experimental Workflow for BALB/c.Mdr2-/- Mouse Model Study:
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Figure 2: Experimental workflow for the EDP-305 study in the BALB/c.Mdr2-/- mouse model.

Quantitative Data from the BALB/c.Mdr2-/- Mouse Model:
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] EDP-305 (10 EDP-305 (30 OCA (30
Parameter Vehicle
mglkg) mglkg) mglkg)
Serum ALT (U/L)  ~400 ~280 (130%) ~188 (153%) ~280 (130%)
Portal Pressure Significantly No significant
~12 Decreased
(mmHg) Decreased change
Collagen o
- ) No significant
Deposition (% High Decreased 139%
change
area)
0-SMA positive ) ) Dichotomous
High Decreased ~3-fold reduction
area (%) effects
CK19 positive ) ) Worsened
High Decreased ~3-fold reduction )
area (%) ductular reaction
Procollagen al(l Significantl Significantl
d O High 9 Y g Y No effect
MRNA Reduced Reduced
) Significantly Significantly
TGFB1 mRNA High No effect
Reduced Reduced
) Significantly Significantly
TIMP-1 mRNA High No effect
Reduced Reduced

Data compiled from An et al., Hepatology 2020.[2][3]

In this model, EDP-305 treatment for 6 weeks, starting at an age when fibrosis is already

established, led to significant improvements in liver injury and fibrosis.[2][3] Notably, EDP-305

reduced serum transaminases by up to 53% and decreased portal pressure.[2][3] Histological

analysis revealed a dose-dependent reduction in periportal bridging fibrosis, with up to a 39%

decrease in collagen deposition at the high dose.[2][3] In contrast, while OCA also reduced

serum transaminases, it did not improve fibrosis and was associated with a worsening of the

ductular reaction, a key pathological feature of cholangiopathies.[2][3] EDP-305, however,

suppressed the ductular reaction.[2][3]

Methionine-Choline Deficient (MCD) Diet Mouse Model
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While primarily a model for non-alcoholic steatohepatitis (NASH), the MCD diet model also
induces significant liver injury and fibrosis, providing further insights into the anti-fibrotic
potential of EDP-305.

Quantitative Data from the MCD-fed Mouse Model:

] EDP-305 (10 EDP-305 (30 OCA (30
Parameter Vehicle

mglkg) mglkg) mglkg)
Serum ALT (U/L) High - 162% 130%
Collagen I
. . i No significant
Deposition (% High ! >80% reduction
change
area)

Data compiled from An et al., Hepatology 2020.[2][3]

In MCD-fed mice, EDP-305 treatment for 4 weeks significantly reduced serum ALT by 62% and
profoundly inhibited perisinusoidal fibrosis, with an over 80% reduction in collagen deposition.
[2][3] Similar to the Mdr2-/- model, OCA had a less pronounced effect on ALT and did not
improve fibrosis.[2][3]

Clinical Development in Primary Biliary Cholangitis
(PBC)

Based on the promising preclinical data, EDP-305 advanced into clinical trials for the treatment
of PBC, a chronic autoimmune cholangiopathy.

The INTREPID Study (Phase 2)

The INTREPID study was a Phase 2, randomized, double-blind, placebo-controlled trial
designed to evaluate the efficacy, safety, and tolerability of EDP-305 in patients with PBC who
had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[6]

INTREPID Study Design:
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Figure 3: Overview of the INTREPID Phase 2 study design in PBC.

Quantitative Data from the INTREPID Study:
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Endpoint Placebo EDP-305 1 mg EDP-305 2.5 mg

Primary Endpoint:
=>20% reduction in 11% of patients 45% of patients
ALP at Week 12

Secondary Endpoint:
Change from baseline - Met Met
in ALT

Secondary Endpoint;
Change from baseline - Met Met
in AST

Secondary Endpoint:
Change from baseline - Met Met
in GGT

Adverse Events: ) ) )
) Mild Mild to Moderate Mild to Moderate
Pruritus

Data compiled from public press releases and clinical trial information.[7]

The study met its primary endpoint, with 45% of patients in the 1 mg EDP-305 arm achieving at
least a 20% reduction in alkaline phosphatase (ALP) at week 12, compared to 11% in the
placebo group.[7] The study also met its secondary endpoints, demonstrating significant
changes from baseline in liver enzymes including ALT, AST, and GGT.[7] The most common
adverse event was pruritus, which was generally mild to moderate in severity.[7]

Experimental Protocols
Preclinical Studies

Animal Models:

e BALB/c.Mdr2-/- Mice: Male BALB/c.Mdr2-/- mice were used. From 6 to 12 weeks of age,
mice received daily oral gavage of either vehicle (0.5% methylcellulose), EDP-305 (10 or 30
mg/kg), or OCA (30 mg/kg).[2][3]
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e MCD Diet Mice: Male C57BL/6J mice were fed a methionine-choline deficient diet for 4
weeks to establish liver injury. For the following 4 weeks, mice received daily oral gavage of
vehicle, EDP-305 (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]

Histological and Molecular Analysis:

 Liver Histology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in
paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general
morphology and Picrosirius Red for collagen deposition.[2][3]

e Immunohistochemistry (IHC): IHC was performed for a-smooth muscle actin (a-SMA) to
identify activated hepatic stellate cells and for cytokeratin 19 (CK19) to assess the ductular
reaction.[2][3]

o Gene Expression Analysis: Total RNA was extracted from liver tissue, and quantitative real-
time PCR (gPCR) was performed to measure the mRNA levels of pro-fibrogenic genes
(Procollagen al1(l), TGFB1, TIMP-1).[2][3]

In Vitro Studies:

» Hepatic Stellate Cell (HSC) Isolation and Culture: Primary HSCs were isolated from healthy
mouse livers and cultured. Cells were treated with EDP-305 or vehicle to assess the direct
effects on HSC activation and proliferation.[2][3]

Clinical Studies (INTREPID Trial)

o Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[6]

» Patient Population: Adults with a diagnosis of PBC with an inadequate response to or
intolerance to UDCA.[6]

¢ Intervention: Patients were randomized to receive once-daily oral doses of EDP-305 (1 mg
or 2.5 mg) or placebo for 12 weeks.[6]

e Primary Endpoint: The proportion of patients achieving at least a 20% reduction in serum
ALP from baseline at Week 12.[7]
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e Secondary Endpoints: Changes from baseline in other liver enzymes (ALT, AST, GGT) and
safety and tolerability assessments.[7]

Conclusion and Future Directions

EDP-305 has demonstrated a promising preclinical profile as a potent and selective FXR
agonist with significant anti-cholestatic and anti-fibrotic effects in relevant animal models of
cholangiopathy. A key differentiating feature appears to be its ability to suppress the ductular
reaction, a component of liver injury that is exacerbated by the first-generation FXR agonist
OCA. The positive results from the Phase 2 INTREPID study in PBC patients further support its
potential as a novel therapeutic for cholangiopathies. While pruritus remains a class effect of
FXR agonists, the data suggests a potential for a therapeutic window with EDP-305. Further
clinical development, including larger and longer-term studies, will be crucial to fully elucidate
the efficacy and safety profile of EDP-305 and to establish its place in the evolving treatment
landscape for these challenging liver diseases. The focus of further development for EDP-305
has shifted towards NASH, but its demonstrated efficacy in models of biliary disease suggests
its potential utility in a broader range of fibrotic liver conditions.[7]
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cholangiopathies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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